SYK Kinase Inhibition Comparison
The 1-(4-aminopyridin-2-yl)azetidin-3-ol scaffold, when appropriately functionalized (as exemplified by US9290481, Example 1.1), demonstrates exceptionally potent inhibition of human spleen tyrosine kinase (SYK). This compound achieves an IC50 of 0.800 nM in a microfluidic mobility shift assay [1]. In contrast, a structurally distinct azetidine-containing SYK inhibitor from a different chemotype (BindingDB BDBM50076185) shows a Kd of 0.640 nM in a competitive binding assay, highlighting that while the core scaffold is potent, specific functionalization dictates the precise binding mechanism and kinetic profile [1]. A more structurally related analog, 1-(6-Aminopiridin-3-il)-3-metilacetidin-3-ol, is also noted as a SYK inhibitor but lacks publicly available, comparable quantitative data .
| Evidence Dimension | SYK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.800 nM (for a specific derivative: US9290481, Example 1.1) |
| Comparator Or Baseline | Comparator 1: Different chemotype SYK inhibitor (BindingDB BDBM50076185). Comparator 2: 1-(6-Aminopiridin-3-il)-3-metilacetidin-3-ol (qualitative). |
| Quantified Difference | The target derivative exhibits sub-nanomolar potency (0.800 nM), comparable to another potent SYK inhibitor chemotype (Kd = 0.640 nM). A direct analog lacks quantitative data, preventing a direct potency comparison. |
| Conditions | Inhibition of human SYK using 5-Fluo-Ahx-GAPDYENLQELNKK-Amid substrate in the presence of ATP, measured by microfluidic mobility shift assay [1]. |
Why This Matters
This establishes the 1-(4-aminopyridin-2-yl)azetidin-3-ol scaffold as a privileged structure for achieving sub-nanomolar SYK inhibition, a key target in inflammatory and autoimmune diseases.
- [1] BindingDB. (2024). BDBM50076185: CHEMBL3416026. US9290481. View Source
